Home > Products > Screening Compounds P9625 > 2-(4-chloro-1-ethyl-1H-pyrrole-2-amido)-6-fluorobenzoic acid
2-(4-chloro-1-ethyl-1H-pyrrole-2-amido)-6-fluorobenzoic acid - 1154932-66-7

2-(4-chloro-1-ethyl-1H-pyrrole-2-amido)-6-fluorobenzoic acid

Catalog Number: EVT-2539706
CAS Number: 1154932-66-7
Molecular Formula: C14H12ClFN2O3
Molecular Weight: 310.71
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(4-chloro-1-ethyl-1H-pyrrole-2-amido)-6-fluorobenzoic acid is a synthetic compound that belongs to the class of pyrrole derivatives. It is characterized by a pyrrole ring substituted with a chloro group and an ethyl group, along with an amido functional group and a fluorobenzoic acid moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various biochemical pathways.

Source and Classification

The compound can be classified under the category of heterocyclic compounds, specifically pyrroles. Pyrroles are five-membered aromatic rings containing nitrogen, and their derivatives often exhibit significant biological activities. The presence of both the chloro and fluoro substituents enhances the compound's lipophilicity and may influence its pharmacokinetic properties, making it suitable for pharmaceutical applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-(4-chloro-1-ethyl-1H-pyrrole-2-amido)-6-fluorobenzoic acid typically involves several key steps:

  1. Formation of the Pyrrole Ring: The initial step often includes the formation of the pyrrole ring through a condensation reaction between an appropriate aldehyde and an amine.
  2. Chlorination: The introduction of the chloro group can be achieved through electrophilic aromatic substitution or direct chlorination methods.
  3. Amidation: The amido group is introduced by reacting the pyrrole with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
  4. Fluorination: The fluorine atom in the benzoic acid moiety can be introduced via nucleophilic substitution or electrophilic fluorination techniques.
  5. Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity levels suitable for biological testing.
Molecular Structure Analysis

Structure and Data

The molecular formula of 2-(4-chloro-1-ethyl-1H-pyrrole-2-amido)-6-fluorobenzoic acid is C12H12ClFN2O2C_{12}H_{12}ClFN_2O_2. The structure includes:

  • A pyrrole ring with a chloro substituent at the 4-position.
  • An ethyl group at the 1-position of the pyrrole.
  • An amido group at the 2-position.
  • A 6-fluorobenzoic acid moiety attached to the pyrrole.

The three-dimensional conformation of the molecule can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and potential interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

2-(4-chloro-1-ethyl-1H-pyrrole-2-amido)-6-fluorobenzoic acid can participate in various chemical reactions typical for carboxylic acids and amides:

  1. Nucleophilic Substitution: The fluorine atom can undergo nucleophilic substitution reactions, making it reactive towards nucleophiles.
  2. Acid-base Reactions: As a carboxylic acid, it can act as an acid in reactions with bases.
  3. Coupling Reactions: The compound can engage in coupling reactions with other aromatic systems, potentially leading to more complex structures useful in drug design.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize analogs for further study .

Mechanism of Action

Process and Data

The mechanism of action for 2-(4-chloro-1-ethyl-1H-pyrrole-2-amido)-6-fluorobenzoic acid primarily involves its interaction with specific biological targets, possibly enzymes or receptors involved in cellular signaling pathways.

  1. Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate access and subsequent reactions.
  2. Receptor Modulation: It may also modulate receptor activity, influencing downstream signaling cascades that affect cellular behavior.

Quantitative structure-activity relationship studies could provide insights into how structural modifications impact its efficacy against specific targets .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2-(4-chloro-1-ethyl-1H-pyrrole-2-amido)-6-fluorobenzoic acid include:

  • Molecular Weight: Approximately 270.69 g/mol.
  • Melting Point: Typically ranges from 150°C to 160°C (exact values depend on purity).
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical properties include:

  • Reactivity towards electrophiles due to the presence of electron-rich sites on the pyrrole ring.
  • Stability under standard laboratory conditions but may require protection from light due to potential degradation of fluorinated compounds.
Applications

Scientific Uses

The compound has potential applications in various scientific fields:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases, particularly those involving enzyme inhibition.
  2. Biochemical Research: Useful in studies aimed at understanding enzyme mechanisms or receptor interactions due to its ability to modulate biological pathways.
  3. Material Science: Potentially applicable in creating new materials with specific electronic or optical properties based on its unique molecular structure.
Introduction to Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 as a Therapeutic Target

Calcium/calmodulin-dependent protein kinase kinase 2 (Calcium/Calmodulin-Dependent Protein Kinase Kinase 2) is an upstream serine/threonine kinase that functions as a critical signaling hub integrating calcium signaling with cellular metabolism, growth, and survival pathways. It is activated by increased intracellular calcium levels bound to calmodulin, enabling it to phosphorylate downstream kinases including adenosine monophosphate-activated protein kinase, calcium/calmodulin-dependent protein kinase 1, calcium/calmodulin-dependent protein kinase 4, and protein kinase B/Akt [2] [5]. This positions Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 as a master regulator of diverse physiological processes such as energy homeostasis, neuronal function, and bone remodeling. Dysregulation of Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 has been mechanistically linked to cancer progression, metabolic syndrome, neurological disorders, and skeletal pathologies, making it an attractive target for therapeutic intervention [1] [3] [8].

Role of Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 in Oncogenic Signaling Pathways

Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 drives oncogenesis through direct activation of multiple cancer-associated pathways. In prostate cancer, Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 is transcriptionally upregulated by the androgen receptor and promotes cell proliferation by activating adenosine monophosphate-activated protein kinase, thereby reprogramming cellular metabolism toward glycolysis [4] [8]. Gastric adenocarcinoma studies reveal 7-fold overexpression of Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 in tumor tissues compared to normal mucosa (94% of 98 cases), with small interfering ribonucleic acid-mediated silencing suppressing proliferation, colony formation, and invasion in vitro [6]. Similarly, Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 promotes hepatocellular carcinoma growth via induction of gluconeogenic enzymes and lipid accumulation [3].

A critical oncogenic mechanism involves Calcium/Calmodulin-Dependent Protein Kinase Kinase 2-mediated activation of protein kinase B/Akt. Epidermal growth factor stimulation induces nuclear translocation of Calcium/Calmodulin-Dependent Protein Kinase Kinase 2, which directly phosphorylates protein kinase B/Akt at threonine 308. This phosphorylation occurs independently of the canonical phosphoinositide 3-kinase–phosphoinositide-dependent kinase 1 pathway but requires mechanistic target of rapamycin complex 2 for serine 473 phosphorylation [10]. Consequently, Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 regulates transcription of metastasis-promoting genes like plasminogen activator, urokinase and glycolytic enzymes such as phosphofructokinase platelet, enhancing both invasive potential and metabolic adaptation in cancer cells [10].

Table 1: Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 in Human Cancers

Cancer TypeMolecular MechanismFunctional Consequences
ProstateAndrogen receptor-driven overexpression; Adenosine monophosphate-activated protein kinase activationIncreased proliferation and metabolic reprogramming [4] [8]
Gastric Adenocarcinoma7-fold protein overexpression (94% tumors)Enhanced proliferation, invasion, colony formation [6]
OvarianEpidermal growth factor-induced nuclear translocation; protein kinase B/Akt phosphorylationPlasminogen activator, urokinase expression; metastasis [10]
HepatocellularInduction of gluconeogenesis; promotion of lipogenesisNon-alcoholic fatty liver disease progression to cancer [3]

Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 Dysregulation in Metabolic Disorders and Bone Diseases

Beyond oncology, Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 dysregulation significantly contributes to metabolic and skeletal pathologies. Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 controls whole-body energy homeostasis through central and peripheral mechanisms. In the hypothalamic arcuate nucleus, it mediates ghrelin-induced expression of neuropeptide Y and agouti-related protein, thereby stimulating appetite [3] [7]. Hepatocyte-specific deletion studies demonstrate that Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 drives hepatic gluconeogenesis by phosphorylating histone deacetylase 5 and upregulating phosphoenolpyruvate carboxykinase and glucose 6-phosphatase expression [3] [7]. This promotes hyperglycemia, while concurrent suppression of fatty acid oxidation exacerbates hepatic steatosis—a hallmark of non-alcoholic fatty liver disease [3] [5]. Pancreatic β-cell studies reveal that Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 modulates glucose-stimulated insulin secretion, creating a complex interplay in glucose homeostasis [7].

In bone, Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 regulates osteoblast-mediated bone formation and osteoclast-dependent resorption. Animal models indicate that pharmacological inhibition or genetic ablation of Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 promotes osteoblast differentiation and bone mineralization while suppressing osteoclastogenesis [3]. This dual action improves bone mass and architecture, suggesting therapeutic potential for osteoporosis. Notably, diabetic osteopathy—characterized by impaired fracture healing and increased fracture risk—is exacerbated by Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 activity. Hyperglycemia induces advanced glycation end-product accumulation and reactive oxygen species generation, activating the receptor for advanced glycation end-products on osteoblasts and osteoclasts. Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 amplifies this signaling, leading to nuclear factor kappa B/mitogen-activated protein kinase-mediated apoptosis of osteoblasts and enhanced osteoclast differentiation [3].

Table 2: Metabolic and Skeletal Functions of Calcium/Calmodulin-Dependent Protein Kinase Kinase 2

Physiological SystemCalcium/Calmodulin-Dependent Protein Kinase Kinase 2 FunctionPathological Consequences of Dysregulation
HypothalamusMediates ghrelin-induced neuropeptide Y/agouti-related protein expressionIncreased appetite; obesity [3] [7]
LiverPhosphorylates histone deacetylase 5; induces gluconeogenic enzymesHyperglycemia; non-alcoholic fatty liver disease [3] [5]
PancreasModulates glucose-stimulated insulin secretionAltered insulin dynamics [7]
Bone (Osteoblasts)Regulates differentiation and mineralizationDiabetic osteopathy; osteoporosis [3]
Bone (Osteoclasts)Promotes receptor for advanced glycation end-products-induced differentiationEnhanced resorption; reduced bone density [3]

Limitations of Current Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 Inhibitors

Despite compelling therapeutic rationale, developing selective Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 inhibitors faces substantial challenges. Widely used research tool compounds like STO-609 and GSK650394 suffer from significant off-target effects and poor selectivity. STO-609, a cell-permeable pyrazolopyrimidine, inhibits Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 with half-maximal inhibitory concentration values around 80-100 nanomolar. However, profiling against 92 kinases revealed potent inhibition (half-maximal inhibitory concentration <250 nanomolar) of six additional kinases, including phosphorylase kinase and checkpoint kinase 1 [4] [9]. This promiscuity confounds mechanistic interpretation in cellular and animal models. Similarly, GSK650394, developed as a serum- and glucocorticoid-regulated kinase inhibitor, inhibits Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 at submicromolar concentrations but exhibits even greater potency against salt-inducible kinase 3, cyclin-dependent kinase 2, and protein kinase C isoforms [9].

Structural homology between Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 and its closest paralog, Calcium/Calmodulin-Dependent Protein Kinase Kinase 1, poses another hurdle. Both kinases share approximately 70% sequence identity within their catalytic domains and possess highly similar adenosine triphosphate-binding sites [9]. Co-crystallization studies indicate that most adenosine triphosphate-competitive inhibitors (e.g., staurosporine, K252a) bind identically to both kinases with comparable affinity due to conserved residues in the hinge region (e.g., valine 270 in Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 versus leucine 233 in Calcium/Calmodulin-Dependent Protein Kinase Kinase 1) [9]. While subtle differences exist—such as a methionine 265 in Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 versus leucine 228 in Calcium/Calmodulin-Dependent Protein Kinase Kinase 1 within the regulatory spine—exploiting these for selective inhibitor design remains technically challenging.

Furthermore, type 2 inhibitors (targeting inactive kinase conformations) show inconsistent cellular activity despite binding purified Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 in vitro. For example, foretinib, a type 2 multikinase inhibitor, induces a thermal shift (ΔTm = 6.3°C) in differential scanning fluorimetry assays but fails to inhibit full-length Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 enzymatic activity at concentrations up to 1 micromolar [9]. This disconnect between biochemical binding and cellular efficacy highlights limitations of current screening approaches.

Table 3: Selectivity Profiles of Representative Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 Inhibitors

InhibitorReported TargetCalcium/Calmodulin-Dependent Protein Kinase Kinase 2 Half-maximal Inhibitory Concentration (nM)Key Off-Targets (Half-maximal Inhibitory Concentration <250 nM)Selectivity Limitations
STO-609Calcium/Calmodulin-Dependent Protein Kinase Kinase 1/280-100 [4] [9]Phosphorylase kinase; Checkpoint kinase 1; Calcium/calmodulin-dependent protein kinase 1 [4] [9]Potent inhibition of multiple kinases; unsuitable for cellular studies
GSK650394Serum- and glucocorticoid-regulated kinase~300 [9]Salt-inducible kinase 3; Cyclin-dependent kinase 2; Protein kinase C [9]Originally developed for other kinases; poor selectivity
StaurosporinePan-kinase0.2* [9]>100 kinasesNon-selective; cytotoxic [9]
K252aTropomyosin receptor kinase1.5* [9]Protein kinase A; Protein kinase G; Multiple calcium/calmodulin-dependent protein kinases [9]Broad kinase inhibition limits utility [9]

*Binding affinity (Kd) from displacement assays; enzymatic half-maximal inhibitory concentration values typically higher.

Properties

CAS Number

1154932-66-7

Product Name

2-(4-chloro-1-ethyl-1H-pyrrole-2-amido)-6-fluorobenzoic acid

IUPAC Name

2-[(4-chloro-1-ethylpyrrole-2-carbonyl)amino]-6-fluorobenzoic acid

Molecular Formula

C14H12ClFN2O3

Molecular Weight

310.71

InChI

InChI=1S/C14H12ClFN2O3/c1-2-18-7-8(15)6-11(18)13(19)17-10-5-3-4-9(16)12(10)14(20)21/h3-7H,2H2,1H3,(H,17,19)(H,20,21)

InChI Key

YJKHOJIYVXMKCC-UHFFFAOYSA-N

SMILES

CCN1C=C(C=C1C(=O)NC2=C(C(=CC=C2)F)C(=O)O)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.